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Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular

processes, disease mechanisms, and for the identification of novel therapeutic targets. Pull-

down assays are a cornerstone technique for investigating PPIs in vitro. A critical component of

a successful pull-down assay is the choice of detergent for cell lysis and subsequent steps,

especially when dealing with membrane-associated proteins or preserving delicate protein

complexes. CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate is

a zwitterionic detergent widely favored for these applications. Its unique properties allow for the

effective solubilization of proteins while maintaining their native conformation and preserving

protein-protein interactions.[1][2]

CHAPS is structurally similar to bile acids and combines the properties of both sulfobetaine-

type detergents and bile salts.[2] As a non-denaturing detergent, it is effective at disrupting

lipid-lipid and lipid-protein interactions without denaturing the proteins themselves.[1] Its

relatively high critical micelle concentration (CMC) of 6-10 mM facilitates its removal by dialysis,

which is advantageous for downstream analytical techniques.[1] These characteristics make

CHAPS an ideal choice for co-immunoprecipitation (Co-IP) and other pull-down assays aimed

at identifying and characterizing novel PPIs.[3][4]
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Data Presentation
Table 1: Physicochemical Properties of CHAPS Hydrate

Property Value Reference(s)

Chemical Formula C₃₂H₅₈N₂O₇S [2]

Molecular Weight 614.88 g/mol [2]

Type Zwitterionic [1][5]

Appearance White crystalline powder [6]

Critical Micelle Concentration

(CMC)
6-10 mM [1]

Aggregation Number 4-14 [3]

Solubility in Water 50 mg/mL [3]

Table 2: Comparison of CHAPS with Other Common
Detergents in Pull-Down Assays
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Detergent Type
Typical
Concentration

Key Characteristics
for Pull-Down
Assays

CHAPS Zwitterionic 0.5% - 2.0% (w/v)

Mild, non-denaturing;

preserves native

protein structure and

interactions.[7][8]

Higher stringency than

non-ionic detergents,

leading to cleaner

immunoprecipitation

with lower

background.[5]

Triton X-100 Non-ionic 0.5% - 1.0% (v/v)

Very mild; preserves a

broad range of

interactions, including

weaker, non-specific

ones.[5] Can result in

higher background

compared to CHAPS.

[5]

NP-40 Non-ionic 0.5% - 1.0% (v/v)

Similar to Triton X-

100; a less harsh

detergent suitable for

maintaining many

protein interactions.[4]

RIPA Buffer Mixed 1X Highly stringent,

contains both ionic

(SDS, deoxycholate)

and non-ionic

detergents. Disrupts

most protein-protein

interactions; used

when high
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background is a

significant issue.[4]

SDS Anionic 0.1% - 1.0% (w/v)

Strong, denaturing

detergent. Generally

unsuitable for Co-IP

as it disrupts all non-

covalent interactions.

Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) from
Cultured Cells using CHAPS Lysis Buffer
This protocol outlines the general steps for performing a Co-IP experiment to investigate the

interaction between a "bait" protein and its potential "prey" binding partners from cultured

mammalian cells.

A. Reagent Preparation

1X CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 0.5%

(w/v) CHAPS. Note: The optimal CHAPS concentration may need to be empirically

determined and can range from 0.3% to 2.0%.[9]

Protease and Phosphatase Inhibitor Cocktails: Use commercially available cocktails at the

manufacturer's recommended concentration. Add fresh to the lysis buffer immediately before

use.

Wash Buffer: 1X CHAPS Lysis Buffer with a potentially lower CHAPS concentration (e.g.,

0.1% w/v).

Elution Buffer: 2X Laemmli sample buffer or a low pH buffer such as 0.1 M Glycine-HCl, pH

2.5.

Antibody: A high-affinity antibody validated for immunoprecipitation that specifically

recognizes the native conformation of the "bait" protein.
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Beads: Protein A/G agarose or magnetic beads.

B. Cell Lysis

Culture cells to 80-90% confluency.

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

Lyse the cell pellet in 1 mL of ice-cold 1X CHAPS Lysis Buffer (with freshly added inhibitors)

per 1-5 x 10⁷ cells.

Incubate on ice for 30 minutes with occasional gentle vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

C. Pre-Clearing the Lysate (Optional but Recommended)

Add 20-30 µL of a 50% slurry of Protein A/G beads to the clarified lysate.

Incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding.

Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.

Carefully transfer the supernatant to a new pre-chilled tube.

D. Immunoprecipitation

Add the primary antibody specific to your "bait" protein to the pre-cleared lysate. The optimal

antibody concentration should be determined empirically.

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Add 30-50 µL of a 50% slurry of Protein A/G beads and incubate for another 1-2 hours at

4°C with gentle rotation to capture the immune complexes.

E. Washing
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Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Carefully remove the supernatant.

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash,

gently invert the tube to resuspend the beads, then pellet them by centrifugation.

After the final wash, carefully remove all supernatant.

F. Elution

Denaturing Elution: Add 30-50 µL of 2x Laemmli sample buffer to the beads and boil at 95-

100°C for 5-10 minutes. The supernatant is ready for SDS-PAGE and Western blot analysis.

Non-Denaturing Elution: Add 50-100 µL of 0.1 M Glycine-HCl (pH 2.5) and incubate at room

temperature for 5-10 minutes. Pellet the beads and transfer the supernatant to a new tube.

Neutralize the eluate with 1.5 M Tris-HCl, pH 8.8.

Protocol 2: In Vitro Pull-Down Assay with a Tagged
"Bait" Protein
This protocol is for confirming a direct interaction between a purified, tagged "bait" protein and

a "prey" protein from a cell lysate.

A. Reagent Preparation

CHAPS Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% (w/v)

CHAPS.

Purified Tagged "Bait" Protein: e.g., GST-tagged or His-tagged protein.

Affinity Resin: e.g., Glutathione-agarose for GST-tags or Ni-NTA agarose for His-tags.

Cell Lysate: Prepared as in Protocol 1, containing the "prey" protein.

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) CHAPS.
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Elution Buffer: Specific for the tag (e.g., buffer with reduced glutathione for GST-tags or

imidazole for His-tags).

B. Immobilization of "Bait" Protein

Incubate the purified tagged "bait" protein with the corresponding affinity resin in CHAPS

Binding Buffer for 1-2 hours at 4°C.

Wash the resin three times with CHAPS Binding Buffer to remove any unbound "bait"

protein.

C. Binding of "Prey" Protein

Add the cell lysate containing the "prey" protein to the resin with the immobilized "bait"

protein.

Incubate with gentle rotation for 2-4 hours at 4°C.

D. Washing

Pellet the resin by centrifugation.

Wash the resin three to five times with Wash Buffer to remove non-specifically bound

proteins.

E. Elution and Analysis

Elute the protein complexes by adding the appropriate Elution Buffer and incubating for 5-10

minutes at room temperature.

Pellet the resin and collect the supernatant containing the eluted proteins.

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the

"bait" and "prey" proteins.

Visualizations
Experimental Workflow for Co-Immunoprecipitation
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Caption: General workflow for a co-immunoprecipitation experiment using a CHAPS-based

buffer.

Hypothetical Signaling Pathway Studied by Co-IP

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3336620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine Kinase

Adaptor Protein (e.g., Grb2)

Recruitment

Ligand

Binding & Activation

Guanine Nucleotide Exchange Factor (e.g., Sos)

Interaction

Ras (GTP-bound)

Activation

Raf Kinase

MEK Kinase

Phosphorylation

ERK Kinase

Phosphorylation

Transcription Factor (e.g., c-Myc)

Translocation & Phosphorylation

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b3336620?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3336620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A hypothetical MAPK signaling pathway where Co-IP could validate protein

interactions.

Troubleshooting Logic for Pull-Down Assays
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Caption: A logical flowchart for troubleshooting common issues in pull-down assays using

CHAPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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